molecular formula C20H12BrClN2O3 B302308 N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide

N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide

カタログ番号 B302308
分子量: 443.7 g/mol
InChIキー: GHIIVQPVZYULPE-ZRDIBKRKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential application in medicine. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

作用機序

The mechanism of action of N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide varies depending on its application. In cancer treatment, the compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. The compound also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In diabetes treatment, the compound inhibits the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates, leading to a decrease in blood glucose levels. In Alzheimer's disease treatment, the compound inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid.
Biochemical and Physiological Effects:
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has various biochemical and physiological effects depending on its application. In cancer treatment, the compound inhibits the growth of cancer cells and induces apoptosis. In diabetes treatment, the compound reduces blood glucose levels. In Alzheimer's disease treatment, the compound inhibits the formation of beta-amyloid plaques.

実験室実験の利点と制限

N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages and limitations for lab experiments. One advantage is its potential application in medicine for the treatment of various diseases. Another advantage is its ability to inhibit the growth of cancer cells and induce apoptosis. One limitation is the need for further studies to determine its efficacy and safety in humans.

将来の方向性

For N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide include further studies to determine its efficacy and safety in humans. Other future directions include the development of more efficient synthesis methods and the investigation of its potential application in the treatment of other diseases. Additionally, the compound's potential as a diagnostic tool in cancer treatment should be explored further.

合成法

N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide can be synthesized using various methods, including the reaction of 2-hydroxybenzophenone with 3-bromo-5-chloro-2,4-pentanedione in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-hydroxybenzophenone with 3-bromo-5-chloro-2,4-pentanedione in the presence of ethanol and piperidine, followed by purification using recrystallization.

科学的研究の応用

N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been extensively studied for its potential application in medicine. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer treatment, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes treatment, the compound has been shown to reduce blood glucose levels by inhibiting the activity of alpha-glucosidase. In Alzheimer's disease treatment, the compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.

特性

製品名

N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide

分子式

C20H12BrClN2O3

分子量

443.7 g/mol

IUPAC名

N//'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide

InChI

InChI=1S/C20H12BrClN2O3/c21-13-7-12(19(25)16(22)8-13)10-23-24-20(26)18-9-15-14-4-2-1-3-11(14)5-6-17(15)27-18/h1-10,23H,(H,24,26)/b12-10+

InChIキー

GHIIVQPVZYULPE-ZRDIBKRKSA-N

異性体SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN/C=C/4\C=C(C=C(C4=O)Cl)Br

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=C(C=C(C4=O)Cl)Br

正規SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=C(C=C(C4=O)Cl)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。